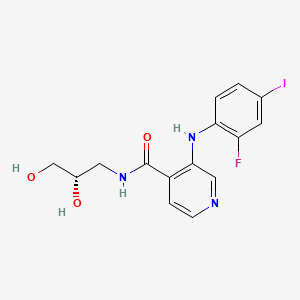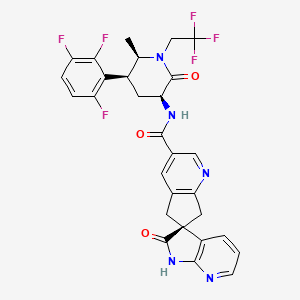
Atogepant
Übersicht
Beschreibung
Atogepant is a medication used for the preventive treatment of episodic migraines in adults. It is an orally active antagonist of the calcitonin gene-related peptide receptor. This compound was developed by the biopharmaceutical company AbbVie and received approval for medical use in the United States in September 2021 .
Wissenschaftliche Forschungsanwendungen
Atogepant hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es dient als Modellverbindung zur Untersuchung der Struktur-Wirkungs-Beziehung von Antagonisten des Calcitonin-Gen-verwandten Peptid-Rezeptors.
Biologie: Die Forschung an this compound trägt zum Verständnis der Rolle des Calcitonin-Gen-verwandten Peptids in der Pathophysiologie der Migräne bei.
Medizin: this compound wird in klinischen Studien eingesetzt, um seine Wirksamkeit und Sicherheit bei der Prävention von Migräne zu bewerten.
Industrie: Die pharmazeutische Industrie nutzt this compound bei der Entwicklung neuer Migränebehandlungen
5. Wirkmechanismus
This compound wirkt durch Antagonisierung der Aktivität des Calcitonin-Gen-verwandten Peptids, eines Moleküls, das an der Pathophysiologie der Migräne beteiligt ist. Durch Blockierung des Calcitonin-Gen-verwandten Peptid-Rezeptors verhindert this compound die Bindung von Calcitonin-Gen-verwandtem Peptid und reduziert so Schmerzen, Entzündungen und Vasodilatation, die mit Migräne verbunden sind .
Ähnliche Verbindungen:
Ubrogepant: Ein weiterer Antagonist des Calcitonin-Gen-verwandten Peptid-Rezeptors, der zur Akutbehandlung von Migräne eingesetzt wird.
Rimegepant: Ähnlich wie this compound wird es sowohl zur Akut- als auch zur vorbeugenden Migränebehandlung eingesetzt.
Vergleich: this compound ist insofern einzigartig, als es speziell für die präventive Anwendung entwickelt wurde, während Ubrogepant und Rimegepant hauptsächlich zur Akutbehandlung eingesetzt werden. This compound hat in klinischen Studien eine bessere Wirksamkeit bei der Reduzierung der monatlichen Migränetage im Vergleich zu Rimegepant gezeigt .
Wirkmechanismus
Safety and Hazards
Atogepant should be handled with care to avoid inhalation and contact with eyes and skin . The most common adverse events were constipation (6.9 to 7.7% across this compound doses) and nausea (4.4 to 6.1% across this compound doses) . Serious adverse events included one case each of asthma and optic neuritis in the 10-mg this compound group .
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen: Die Synthese von Atogepant umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Zu den wichtigsten Schritten gehören die Bildung des Piperidinrings, die Einführung der Trifluormethylgruppe und die abschließende Kupplung zur Bildung der spirocyclischen Struktur. Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperaturen, um die gewünschte Produktausbeute und Reinheit zu gewährleisten .
Industrielle Produktionsverfahren: Die industrielle Produktion von this compound folgt ähnlichen Syntheserouten, jedoch in größerem Maßstab. Der Prozess ist auf Effizienz, Wirtschaftlichkeit und Sicherheit optimiert. Hochleistungsflüssigchromatographie (HPLC) wird häufig zur Überwachung des Reaktionsverlaufs und zur Sicherstellung der Qualität des Endprodukts verwendet .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Atogepant unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann unter bestimmten Bedingungen auftreten und zur Bildung von oxidierten Derivaten führen.
Reduktion: Reduktionsreaktionen können verwendet werden, um bestimmte funktionelle Gruppen innerhalb des Moleküls zu modifizieren.
Substitution: Substitutionsreaktionen, insbesondere nucleophile Substitution, sind bei der Synthese und Modifikation von this compound verbreitet.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Nucleophile wie Amine und Thiole werden häufig in Substitutionsreaktionen eingesetzt.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene Derivate von this compound, die unterschiedliche pharmakologische Eigenschaften und potenzielle therapeutische Anwendungen haben können .
Vergleich Mit ähnlichen Verbindungen
Ubrogepant: Another calcitonin gene-related peptide receptor antagonist used for acute migraine treatment.
Rimegepant: Similar to atogepant, it is used for both acute and preventive migraine treatment.
Comparison: this compound is unique in that it is specifically designed for preventive use, whereas ubrogepant and rimegepant are primarily used for acute treatment. This compound has shown superior efficacy in reducing monthly migraine days compared to rimegepant in clinical trials .
Eigenschaften
IUPAC Name |
(3S)-N-[(3S,5S,6R)-6-methyl-2-oxo-1-(2,2,2-trifluoroethyl)-5-(2,3,6-trifluorophenyl)piperidin-3-yl]-2-oxospiro[1H-pyrrolo[2,3-b]pyridine-3,6'-5,7-dihydrocyclopenta[b]pyridine]-3'-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23F6N5O3/c1-13-16(22-18(30)4-5-19(31)23(22)32)8-20(26(42)40(13)12-29(33,34)35)38-25(41)15-7-14-9-28(10-21(14)37-11-15)17-3-2-6-36-24(17)39-27(28)43/h2-7,11,13,16,20H,8-10,12H2,1H3,(H,38,41)(H,36,39,43)/t13-,16-,20+,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVUCLWGARAQIO-OLIXTKCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC(C(=O)N1CC(F)(F)F)NC(=O)C2=CC3=C(CC4(C3)C5=C(NC4=O)N=CC=C5)N=C2)C6=C(C=CC(=C6F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](C[C@@H](C(=O)N1CC(F)(F)F)NC(=O)C2=CC3=C(C[C@@]4(C3)C5=C(NC4=O)N=CC=C5)N=C2)C6=C(C=CC(=C6F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23F6N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901337079 | |
| Record name | Atogepant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901337079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
603.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Practically insoluble in water | |
| Record name | Atogepant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16098 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
The currently accepted theory of migraine pathophysiology considers dysfunction of the central nervous system, in particular the trigeminal ganglion, to be the root cause behind the condition. Activation of the trigeminal ganglion triggers the stimulation of trigeminal afferents that project to the spinal cord and synapse on various pain-sensing intra- and extracranial structures, such as the dura mater. Pain signals are then further transmitted via second-order ascending neurons to the brainstem, hypothalamus, and thalamic nuclei, and from there to several cortical regions (e.g. auditory, visual, motor cortices). The trigeminal ganglion appears to amplify and perpetuate the migraine headache pain through the activation of perivascular fibers and the release of molecules involved in pain generation, such as calcitonin gene-related peptide (CGRP). The α-isoform of CGRP, expressed in primary sensory neurons, is a potent vasodilator and has been implicated in migraine pathogenesis - CGRP levels are acutely elevated during migraine attacks, return to normal following treatment with triptan medications, and intravenous infusions of CGRP have been shown to trigger migraine-like headaches in migraine patients. In addition to its vasodilatory properties, CGRP appears to be a pronociceptive factor that modulates neuronal excitability to facilitate pain responses. Atogepant is an antagonist of the calcitonin gene-related peptide receptor - it competes with CGRP for occupancy at these receptors, preventing the actions of CGRP and its ability to induce and perpetuate migraine headache pain. | |
| Record name | Atogepant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16098 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1374248-81-3 | |
| Record name | Atogepant [USAN:INN:WHO-DD] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1374248813 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Atogepant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16098 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Atogepant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901337079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ATOGEPANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7CRV8RR151 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


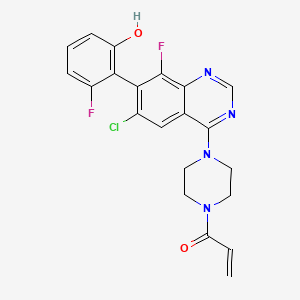
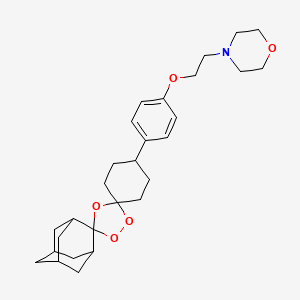
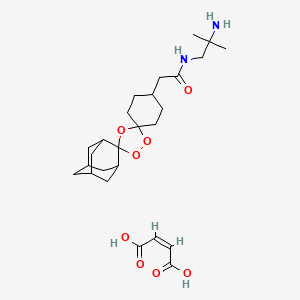
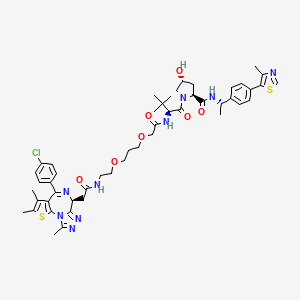

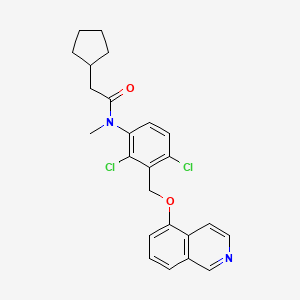
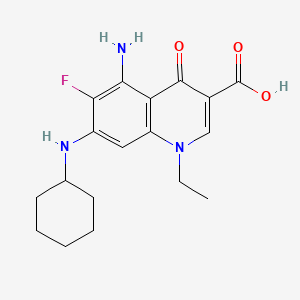
![3-[(4-Chlorophenyl)methoxy]-N-[(1S)-1-phenylethyl]thiophene-2-carboxamide](/img/structure/B605608.png)
![3-((3R,4R)-3-(Dipyrrolo[2,3-b:2',3'-d]pyridin-1(6H)-yl)-4-methylpiperidin-1-yl)-3-oxopropanenitrile](/img/structure/B605612.png)
![(2z,4e)-5-[(1s)-3-(Hexylsulfanyl)-1-Hydroxy-2,6,6-Trimethyl-4-Oxocyclohex-2-En-1-Yl]-3-Methylpenta-2,4-Dienoic Acid](/img/structure/B605614.png)
